2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-
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Overview
Description
2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)- is a heterocyclic compound that combines the structural features of triazine and indole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)- typically involves the reaction of isatin with 2-aminobenzylamine to form the triazinoindole core. This intermediate is then reacted with phenylethylamine under specific conditions to yield the final product . The reaction conditions often include refluxing in ethanol or other suitable solvents with the addition of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives. Substitution reactions can lead to a variety of substituted triazinoindole derivatives .
Scientific Research Applications
2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)- involves its interaction with biological targets such as DNA and proteins. The compound can bind to DNA through non-covalent interactions, leading to conformational changes in the DNA structure. This interaction can inhibit DNA replication and transcription, thereby exerting its anticancer effects . Additionally, the compound’s ability to chelate iron ions can disrupt cellular iron homeostasis, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]Triazino[5,6-b]indol-3-amine: A similar compound with a different substituent at the amino group.
N-(substituted phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides: Compounds with similar triazinoindole cores but different substituents.
Uniqueness
2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to bind DNA and chelate iron ions makes it a promising candidate for anticancer therapy, distinguishing it from other similar compounds .
Properties
CAS No. |
849828-90-6 |
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Molecular Formula |
C17H15N5 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
N-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C17H15N5/c1-2-6-12(7-3-1)10-11-18-17-20-16-15(21-22-17)13-8-4-5-9-14(13)19-16/h1-9H,10-11H2,(H2,18,19,20,22) |
InChI Key |
IERMZQMPVLZZGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Origin of Product |
United States |
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